molecular formula C22H28N2O6S B2387947 4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1798639-58-3

4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No. B2387947
CAS RN: 1798639-58-3
M. Wt: 448.53
InChI Key: NGAFNYMLSKGCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O6S and its molecular weight is 448.53. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Catalysts

4-tert-Butylbenzenesulfonamide, a related compound to the one , has been studied for its role in catalyzing oxidation reactions. Specifically, it has been used as a substituent in tetra peripherally substituted Fe(ii) phthalocyanine, demonstrating remarkable stability under oxidative conditions and efficiency in oxidizing cyclohexene and styrene (Işci et al., 2014).

Antimicrobial Activity

Sulfonamide derivatives, including the one , have been investigated for their antimicrobial properties. A study synthesized various arylazopyrazole pyrimidone clubbed heterocyclic compounds, revealing their potential antimicrobial activity against a range of bacteria and fungi (Sarvaiya et al., 2019).

Corrosion Inhibition

Research has explored the use of azopyrazole-benzenesulfonamide derivatives as corrosion inhibitors. A novel inhibitor based on these derivatives demonstrated significant effectiveness in preventing mild steel corrosion in acidic environments, with potential for wide industrial application (Mostfa et al., 2020).

Anti-Cancer Applications

Sulfonamides bearing pyrazole, pyrimidine, and pyridine moieties have shown promising anticancer activity. A series of these compounds were evaluated against the human tumor breast cell line MCF7, with some exhibiting activity comparable to the reference drug Doxorubicin (Ghorab et al., 2014).

Chemical Synthesis

Such compounds have also found utility in chemical synthesis. For instance, their reactions with carboxylic acids and diaza compounds lead to the formation of various pyrimidinones, azetidinones, and pyridones, highlighting their versatility in organic chemistry (Singh et al., 1991).

Oxidative Cross-Coupling

Further research has demonstrated their role in oxidative cross-coupling reactions. N-(2‘-Phenylphenyl)benzenesulfonamides underwent reactions with acrylate esters, leading to the formation of various derivatives, underlining their potential in complex organic transformations (Miura et al., 1998).

properties

IUPAC Name

4-tert-butyl-N-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-15-11-17(12-21(26)29-15)30-18-13-24(14-18)20(25)9-10-23-31(27,28)19-7-5-16(6-8-19)22(2,3)4/h5-8,11-12,18,23H,9-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFNYMLSKGCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.